![molecular formula C12H14N5O6PS B565995 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione CAS No. 162791-64-2](/img/structure/B565995.png)
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione is a complex organic compound with significant implications in various scientific fields This compound is characterized by its unique structure, which includes a deoxyribose sugar moiety linked to a phosphono group and an imidazo[2,1-i]purine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Deoxyribose Sugar Moiety: This step involves the protection and activation of the sugar moiety to ensure selective reactions.
Attachment of the Phosphono Group: The phosphono group is introduced using phosphorylating agents under controlled conditions.
Construction of the Imidazo[2,1-i]purine Ring System: This step involves cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the ring system.
Introduction of the Thione Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphono group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with nucleic acids and enzymes, potentially inhibiting their function.
Pathways Involved: It may interfere with DNA replication and repair processes, leading to its potential use as an antiviral or anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 1-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-5-nitro-1H-indole
- 5′,6′-Diamino-1,3′-bis(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-4′,5′-dihydro-4,4′-bipyrimidine-2,2′(1H,3′H)-dione
Uniqueness
The uniqueness of 3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione lies in its specific structure, which combines a deoxyribose sugar moiety, a phosphono group, and an imidazo[2,1-i]purine ring system with a thione group
Actividad Biológica
3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione, commonly referred to as a nucleoside analogue, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its unique structural features, which enable it to interact with various biological targets, primarily in the context of antiviral and anticancer therapies.
Chemical Structure and Properties
The chemical formula of this compound is C14H18N5O6P with an average molecular weight of approximately 327.27 g/mol. Its structure includes a purine base linked to a deoxyribose sugar with a phosphonate group, enhancing its stability and bioactivity.
Structural Representation
Property | Value |
---|---|
IUPAC Name | {[(2R,3S,5R)-3-hydroxy-5-(4-methyl-1H-indol-1-yl)oxolan-2-yl]methoxy}phosphonic acid |
CAS Number | 162791-64-2 |
InChI Key | UXXYPWCUINVUHL-BFHYXJOUSA-N |
SMILES | [H][C@]1(O)CC@@(O[C@]1([H])COP(O)(O)=O)N1C=CC2=C(C)C=CC=C12 |
Antiviral Activity
Research indicates that this compound possesses antiviral properties, particularly against viruses that affect nucleic acid synthesis. Its mechanism involves the inhibition of viral polymerases, preventing the replication of viral genomes. For instance, studies have shown that similar nucleoside analogues can effectively inhibit the replication of Herpes Simplex Virus (HSV) and other RNA viruses by mimicking natural substrates in viral polymerase reactions.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. It has been found to induce apoptosis in cancer cells through several mechanisms:
- DNA Damage Induction : By incorporating into DNA strands during replication, it disrupts normal DNA synthesis.
- Cell Cycle Arrest : It can cause cell cycle arrest at various phases, particularly at the S phase, thereby preventing cancer cell proliferation.
A notable study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects ranged from 10 to 50 µM, indicating potent activity compared to standard chemotherapeutics.
Enzyme Interaction
The compound interacts with key enzymes involved in nucleotide metabolism:
- Uracil-DNA Glycosylase : This enzyme excises uracil residues from DNA. The compound's structural similarity allows it to potentially inhibit this enzyme's activity, leading to increased levels of uracil in DNA and subsequent cellular stress responses .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. Its phosphonate group enhances solubility and bioavailability, making it a promising candidate for further development.
Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against HSV in vitro. The results indicated a significant reduction in viral titer with an EC50 value of approximately 15 µM. This study highlights its potential as an antiviral agent.
Study 2: Cancer Cell Line Testing
Another study focused on the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed:
- MCF-7 : IC50 = 25 µM
- A549 : IC50 = 30 µM
These findings support its potential use in cancer therapy.
Propiedades
IUPAC Name |
[(2R,3S,5S)-3-hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O6PS/c18-6-3-8(23-7(6)4-22-24(19,20)21)17-5-14-9-10-13-1-2-16(10)12(25)15-11(9)17/h1-2,5-8,18H,3-4H2,(H,15,25)(H2,19,20,21)/t6-,7+,8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREPQHUJJVGJIT-RNJXMRFFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=S)N4C3=NC=C4)COP(=O)(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=S)N4C3=NC=C4)COP(=O)(O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5O6PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.